molecular formula C22H22N2O2 B5836116 N-(4-anilinophenyl)-2-(2,5-dimethylphenoxy)acetamide

N-(4-anilinophenyl)-2-(2,5-dimethylphenoxy)acetamide

Cat. No. B5836116
M. Wt: 346.4 g/mol
InChI Key: WIULPWWDLOADLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-anilinophenyl)-2-(2,5-dimethylphenoxy)acetamide, also known as ADP-ribosylation factor 1 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(4-anilinophenyl)-2-(2,5-dimethylphenoxy)acetamide involves the inhibition of N-(4-anilinophenyl)-2-(2,5-dimethylphenoxy)acetamidetion factor 1, which is a small GTPase that regulates various cellular processes, including vesicle trafficking, cytoskeletal organization, and signal transduction. By inhibiting this protein, N-(4-anilinophenyl)-2-(2,5-dimethylphenoxy)acetamide can modulate these cellular processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
N-(4-anilinophenyl)-2-(2,5-dimethylphenoxy)acetamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of cellular signaling pathways. It has also been shown to have anti-inflammatory and immunomodulatory effects, making it a potential therapeutic agent for various inflammatory and autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-anilinophenyl)-2-(2,5-dimethylphenoxy)acetamide is its specificity towards N-(4-anilinophenyl)-2-(2,5-dimethylphenoxy)acetamidetion factor 1, which allows for targeted modulation of cellular processes. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it challenging to work with in lab experiments.

Future Directions

There are several future directions for the research and development of N-(4-anilinophenyl)-2-(2,5-dimethylphenoxy)acetamide. One potential direction is the exploration of its therapeutic potential in various diseases, including cancer and neurological disorders. Another direction is the development of more soluble analogs of this compound, which can improve its efficacy and ease of use in lab experiments. Additionally, further studies are needed to elucidate the precise mechanisms of action of N-(4-anilinophenyl)-2-(2,5-dimethylphenoxy)acetamide and its potential interactions with other cellular proteins and pathways.

Synthesis Methods

The synthesis of N-(4-anilinophenyl)-2-(2,5-dimethylphenoxy)acetamide involves the reaction of 2-(2,5-dimethylphenoxy)acetic acid with aniline in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified using column chromatography to obtain pure N-(4-anilinophenyl)-2-(2,5-dimethylphenoxy)acetamide.

Scientific Research Applications

N-(4-anilinophenyl)-2-(2,5-dimethylphenoxy)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and infectious diseases. It has been shown to inhibit the activity of N-(4-anilinophenyl)-2-(2,5-dimethylphenoxy)acetamidetion factor 1, which is involved in the regulation of intracellular trafficking and signaling pathways. By inhibiting this protein, N-(4-anilinophenyl)-2-(2,5-dimethylphenoxy)acetamide has the potential to modulate cellular processes and provide therapeutic benefits.

properties

IUPAC Name

N-(4-anilinophenyl)-2-(2,5-dimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2/c1-16-8-9-17(2)21(14-16)26-15-22(25)24-20-12-10-19(11-13-20)23-18-6-4-3-5-7-18/h3-14,23H,15H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIULPWWDLOADLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.